(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, along with a piperazine ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a dihaloalkane.
Coupling Reaction: The final step involves coupling the chlorinated and methylated pyrazole ring with the piperazine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the chlorinated positions, potentially replacing chlorine atoms with hydrogen.
Substitution: The chlorine atoms on both the pyrazole and phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor for specific enzymes or receptors, making it a potential candidate for treating diseases such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid: Similar pyrazole ring structure but different substituents.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Similar pyrazole and phenyl rings but different functional groups.
Uniqueness
The uniqueness of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE lies in its dual ring structure, combining a pyrazole and a piperazine ring. This duality provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-19-14(12(17)10-18-19)15(22)21-8-6-20(7-9-21)13-5-3-2-4-11(13)16/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUUUBVRQTUEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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